Hexafluoroisopropyl methyl ether
Overview
Description
Hexafluoroisopropyl methyl ether (HFE-356mmz) is a compound of interest due to its potential as a substitute for ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons. It has zero ozone depletion potential and low global warming potential, making it an environmentally friendly alternative for various applications .
Synthesis Analysis
The synthesis of hexafluoroisopropyl methyl ether has been explored through various methods. A vapor-phase catalytic synthetic approach using metal fluorides as catalysts has been reported, which allows for a pollution-free, recyclable, and continuous synthetic process suitable for industrial production . Another method involves the electrophilic polymerization of hexafluoroacetone hydrate with diphenyl ether, which yields semi-fluorinated polyaryl ethers with high molecular weight and regioselectivity . Additionally, deuterium labeling of the compound has been achieved through the reductive dechlorination of trichloromethyl hexafluoroisopropyl ether, providing a pathway for the synthesis of isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of hexafluoroisopropyl methyl ether includes a hexafluoroisopropylidene group, which is known to impart disordered morphology to polymers. However, semi-fluorinated polyaryl ethers containing this group have exhibited anomalous crystallinity, which is unusual given the presence of the highly fluorinated moiety .
Chemical Reactions Analysis
Hexafluoroisopropyl methyl ether undergoes various chemical reactions. In the presence of cytochrome P450 2E1, it is metabolized to inorganic fluoride and formaldehyde, with the formation of tetrafluoropropionic acid as a metabolite . The compound also participates in photoinduced proton-transfer reactions, enabling the synthesis of fluorinated ethers from unreactive alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials containing hexafluoroisopropylidene groups are notable. Polymers with this moiety have shown high solubility in common organic solvents, high glass transition temperatures, and excellent thermal stability. They also exhibit low dielectric constants and good mechanical properties, making them suitable for various high-performance applications . The semi-fluorinated polyaryl ethers derived from hexafluoroacetone hydrate and diphenyl ether display high thermo-oxidative stability, with the ability to form tough, optically clear films that are highly transmissive in the visible region .
Scientific Research Applications
1. Industrial Production and Catalytic Synthesis
Hexafluoroisopropyl methyl ether (HFE-356mmz) is a significant substitute for chlorofluorocarbons and hydrochlorofluorocarbons, boasting zero ozone depletion potential and low global warming potential. A novel approach involves the methylation of hexafluoroisopropanol using metal fluorides as catalysts, marking a significant stride in pollution-free and recyclable synthetic processes for its mass production. Magnesium fluoride (MgF2) demonstrated exceptional activity in this context, providing a solvent-free and efficient method for industrial-scale production (Li, Yang, Lu, & Zhang, 2020); (Li, Lu, & Zhang, 2021).
2. Polymer Synthesis and Stability
In polymer science, hexafluoroisopropyl methyl ether plays a role in the synthesis of homo- and copolymers. Specifically, its copolymers with fluorinated acrylates and fluoroacrylates exhibit enhanced thermal, photochemical, and hydrolytic stability. The presence of fluorinated groups in these polymers modifies their degradation pathways, demonstrating the protective action of these groups against degradation (Signori, Lazzari, Castelvetro, & Chiantore, 2006).
3. Application in Lithium-Ion Batteries
Hexafluoroisopropyl methyl ether (HFPM) has been utilized in developing nonflammable electrolytes for lithium-ion batteries. It exhibits high anodic stability and compatibility with graphite anodes. Batteries with this electrolyte demonstrated exceptional cycling stability and capacity retention, highlighting its potential in enhancing battery safety and longevity (Xia, Xia, Wang, Hu, Lee, Yu, Chen, & Liu, 2015).
4. SiO2 Etching in Inductively Coupled Plasmas
In semiconductor manufacturing, hexafluoroisopropyl methyl ether-related compounds are employed for plasma etching of SiO2. These compounds, with significantly lower global warming potentials than perfluorocompounds, result in higher SiO2 etch rates and demonstrate unique etching characteristics crucial for the microfabrication processes (Kim, Park, & Kim, 2020).
Future Directions
Hexafluoroisopropyl methyl ether has shown potential in the battery industry, particularly in the development of lithium-ion batteries . Its low viscosity, low boiling point, and compatibility with a variety of battery solvents make it an ideal diluent for low-temperature applications . It also has good compatibility with most electrode materials .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYDFNVQBICRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157187 | |
Record name | Hexafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexafluoroisopropyl methyl ether | |
CAS RN |
13171-18-1 | |
Record name | Hexafluoroisopropyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13171-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iso-indoklon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013171181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,3,3,3-hexafluoro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroisopropyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoro-2-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,3,3,3-HEXAFLUORO-2-METHOXY-PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8YMW3PAU7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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